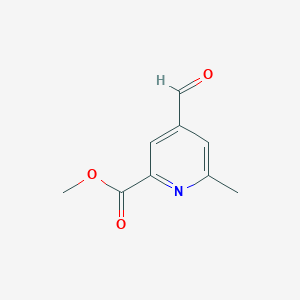

Methyl 4-formyl-6-methylpicolinate

Description

Methyl 4-formyl-6-methylpicolinate is a heterocyclic aromatic ester featuring a pyridine ring substituted with a formyl group at the 4-position, a methyl group at the 6-position, and a methoxycarbonyl ester at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde and ester functionalities.

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

methyl 4-formyl-6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H9NO3/c1-6-3-7(5-11)4-8(10-6)9(12)13-2/h3-5H,1-2H3 |

InChI Key |

DPJKJMXHURHYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related picolinate derivatives, which can be compared based on substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Reactivity: The formyl group in Methyl 4-formyl-6-methylpicolinate (hypothetical) would confer higher electrophilicity compared to hydroxyl or methoxy groups in analogs like Methyl 4-amino-6-methoxypicolinate or Methyl 4-(hydroxymethyl)picolinate . This makes it more reactive in nucleophilic additions or condensations.

Synthetic Utility :

- Compounds like Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate and Methyl 6-acetyl-3-methyl-4-phenylpicolinate are tailored for stepwise functionalization (e.g., deprotection of benzyloxy groups or ketone reductions). In contrast, a formyl group in this compound would enable direct derivatization via Schiff base formation.

Physicochemical Properties: The presence of electron-withdrawing groups (e.g., formyl, ester) increases polarity and solubility in polar solvents compared to analogs with electron-donating groups (e.g., methoxy, amino) . Methyl 6-hydroxy-3-methylpicolinate has a lower molecular weight (167.16 g/mol) and higher hydrophilicity due to its hydroxyl group, whereas Methyl 6-acetyl-3-methyl-4-phenylpicolinate is more lipophilic (269.30 g/mol) due to its aromatic and acetyl substituents.

Research Findings and Limitations

- Synthesis Gaps: No direct evidence for this compound’s synthesis was found. However, analogous compounds (e.g., intermediates in and ) suggest that its preparation might involve Ullmann coupling or palladium-catalyzed formylation.

- Comparative Reactivity : The formyl group’s reactivity is inferred from studies on aldehydes in heterocycles, such as the use of 4-formylpyridines in hydrazone formation .

- Stability Concerns: Unlike Methyl 4-amino-6-methoxypicolinate , which is stabilized by resonance and hydrogen bonding, the formyl group in this compound may render it prone to oxidation or polymerization under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.